N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide
Description
N-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 3 with a carboxamide group and at position 5 with a phenyl ring. The carboxamide moiety is further linked to a 4-sulfonamidophenyl group, where the sulfonyl group is connected to a 2-methylpiperidine ring.
The compound’s molecular weight is estimated to range between 400–450 g/mol based on structurally similar analogs (e.g., C22H24N4O4S in , MW 440.5). Its sulfonamide group may enhance binding to biological targets through hydrogen bonding, while the 2-methylpiperidine substituent could influence lipophilicity and pharmacokinetic properties .
Properties
IUPAC Name |
N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-16-7-5-6-14-25(16)30(27,28)19-12-10-18(11-13-19)23-22(26)20-15-21(29-24-20)17-8-3-2-4-9-17/h2-4,8-13,15-16H,5-7,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIBZCCMANTCTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and related research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O4S |
| Molecular Weight | 425.5 g/mol |
| CAS Number | 898483-08-4 |
| Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on oxazole derivatives have shown promising antibacterial effects against various strains of bacteria such as Escherichia coli and Pseudomonas aeruginosa . The mechanism of action often involves inhibition of bacterial cell wall synthesis or disruption of essential metabolic pathways.
Anticancer Activity
Preliminary studies suggest that the compound may also possess anticancer properties. Compounds with similar structural motifs have been investigated for their ability to induce apoptosis in cancer cells. For example, certain oxazole derivatives have demonstrated cytotoxic effects against human cancer cell lines . The specific pathways affected include those regulating cell cycle and apoptosis, although detailed studies on this compound are still needed to confirm these effects.
Enzyme Inhibition
The compound is hypothesized to act as an inhibitor of certain enzymes crucial for bacterial survival. For instance, LpxC inhibitors have been studied extensively for their role in disrupting lipid A biosynthesis in Gram-negative bacteria . The sulfonamide group in the structure may enhance binding affinity to target enzymes, thus increasing its potential as an antibacterial agent.
Case Studies and Research Findings
-
Synthesis and Characterization :
- The synthesis of this compound involves multi-step reactions including the formation of oxazole rings and sulfonamide derivatives. Characterization techniques such as NMR and mass spectrometry are typically employed to confirm the structure .
- In Vitro Studies :
- Structure–Activity Relationship (SAR) :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide with structurally related compounds, emphasizing variations in substituents, heterocyclic cores, and molecular properties:
Key Observations:
Oxadiazoles are more electron-deficient, which may enhance π-π stacking or dipole interactions . The pyrazole core in introduces additional nitrogen atoms, increasing hydrogen-bonding capacity .
Substituent Effects: Sulfonamide Groups: The target’s 2-methylpiperidine-sulfonamide is replaced with azepane (), aminomethylphenyl (), or methylsulfonyl () groups, impacting solubility and steric bulk. Aromatic Substituents: The 5-phenyl group in the target is substituted with cyclopropyl () or methyl (), modulating steric hindrance and lipophilicity. Fluorine substitution () may enhance metabolic stability .
Molecular Weight and Complexity :
- The target compound’s estimated molecular weight (~430) places it within the range of drug-like molecules. Analogs with larger substituents (e.g., , MW 471.5) may face challenges in bioavailability .
Research Findings and Implications
- Synthetic Feasibility : The sulfonamide and carboxamide linkages in the target compound suggest straightforward synthetic routes via sulfonylation and amide coupling, as seen in analogs from and .
- ADME Considerations: The 2-methylpiperidine group in the target may improve blood-brain barrier penetration compared to azepane () or polar aminomethylphenyl () analogs .
Preparation Methods
Direct Sulfonation Using Sulfur Trioxide Complexes
The phenyl precursor (4-aminophenyl derivative) reacts with 2-methylpiperidine and a sulfur trioxide donor (e.g., SO₃·Pyridine complex) in anhydrous dichloromethane at 0–5°C. This method achieves moderate yields (45–60%) but requires strict moisture control.
Reaction conditions :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| SO₃·Pyridine | DCM | 0–5°C | 58% |
| Chlorosulfonic acid | DCM | −10°C | 42% |
Stepwise Sulfonation via Sulfonyl Chloride Intermediate
A more reliable approach involves generating the sulfonyl chloride intermediate first:
-
Chlorosulfonation : Treat 4-nitrophenylpiperidine with chlorosulfonic acid at −10°C to form 4-(chlorosulfonyl)phenyl-2-methylpiperidine.
-
Nucleophilic displacement : React the sulfonyl chloride with ammonia or aniline derivatives to install the sulfonamide group.
Optimization note : Using 2-methylpiperidine as the nucleophile in tetrahydrofuran (THF) at reflux improves yields to 68–72%.
Oxazole Ring Formation
The 5-phenyl-1,2-oxazole-3-carboxylic acid precursor is synthesized via cyclization or [3+2] cycloaddition.
Hüisgen Cycloaddition
A copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the oxazole ring:
Cyclodehydration of β-Keto Amides
An alternative route involves cyclodehydration of β-keto amides using phosphorus oxychloride (POCl₃):
-
Form β-keto amide : Condense benzoylacetone with methyl carbamate.
-
Cyclize : Treat with POCl₃ in toluene at 110°C for 6 hours.
Yield : 65–70%, but requires rigorous purification to remove phosphorylated byproducts.
Carboxamide Formation
The oxazole-3-carboxylic acid is coupled to the sulfonamide-bearing aniline via amide bond formation.
Carbodiimide-Mediated Coupling
Employ N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane:
Mixed Carbonate Method
For acid-sensitive substrates, generate the acyl imidazolide intermediate using carbonyl diimidazole (CDI):
-
Form imidazolide : React oxazole-3-carboxylic acid with CDI (1.5 eq) in THF at 50°C.
-
Aminolysis : Add the aniline derivative and triethylamine (2 eq) at 25°C.
Yield : 78–83%, suitable for large-scale synthesis.
Final Assembly and Purification
The convergent synthesis involves coupling the oxazole-3-carboxamide with the sulfonated phenylpiperidine:
-
Deprotection (if applicable) : Remove protecting groups (e.g., tert-butoxycarbonyl) using trifluoroacetic acid in DCM.
-
Chromatography : Purify via silica gel chromatography (ethyl acetate/hexanes, 3:7) to isolate the final product.
-
Crystallization : Recrystallize from ethanol/water (4:1) to achieve >99.5% purity.
Characterization data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxazole-H), 7.89–7.43 (m, 9H, aromatic), 3.12–2.98 (m, 4H, piperidine), 1.45 (d, 3H, CH₃).
-
HRMS : m/z calc. for C₂₂H₂₄N₃O₄S [M+H]⁺: 434.1489, found: 434.1492.
Optimization Challenges and Solutions
Sulfonation Regioselectivity
The electron-deficient phenyl ring in intermediates often leads to para-substitution dominance. Meta impurities (<5%) are removed via fractional crystallization.
Q & A
Q. Methodology :
- Use orthogonal assays (e.g., fluorescence polarization and SPR).
- Validate purity via HPLC (>98%) and elemental analysis .
Advanced: What challenges arise in crystallizing this compound for X-ray analysis?
Answer:
Common issues include:
Q. Example Protocol :
| Condition | Outcome |
|---|---|
| Ethanol/water (1:1) | Needle-shaped crystals (0.2 mm) |
| SHELXL refinement | R-factor = 0.052 |
Basic: What are the primary applications in medicinal chemistry research?
Answer:
- Lead compound optimization : Modify the sulfonylpiperidine group to enhance blood-brain barrier penetration.
- Enzyme inhibition studies : Test against kinases or proteases due to the oxazole’s electron-deficient core.
- In vivo pharmacokinetics : Assess metabolic stability using liver microsomes .
Advanced: How to design a structure-activity relationship (SAR) study?
Answer:
- Analog synthesis : Vary substituents (e.g., replace 2-methylpiperidine with morpholine).
- Bioactivity profiling : Measure IC values against a panel of cancer cell lines.
- Statistical analysis : Use PCA or PLS regression to link structural features (e.g., logP) with activity .
Q. Example SAR Table :
| Analog | R-group | IC (nM) |
|---|---|---|
| Parent compound | 2-methylpiperidin | 120 |
| Analog 1 | Morpholine | 85 |
Advanced: How to optimize reaction yields in large-scale synthesis?
Answer:
- Design of Experiments (DoE) : Vary catalyst loading (e.g., Pd/C for coupling) and solvent ratios.
- Continuous flow chemistry : Improve heat transfer for exothermic sulfonylation steps.
- Process analytics : In-line FTIR monitors reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
